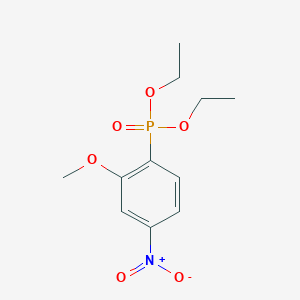

Diethyl (2-methoxy-4-nitrophenyl)phosphonate

Description

Foundational Discoveries in Phosphonate Chemistry

The study of phosphonates began in the early 19th century with the synthesis of simple organophosphorus compounds. In 1820, Jean Louis Lassaigne produced triethylphosphate (TEP) by reacting ethanol with phosphoric acid, marking the first documented organophosphorus compound. This work laid the groundwork for understanding phosphorus-carbon (C-P) bond formation, a defining feature of phosphonates.

A pivotal advancement came in 1898 with August Michaelis’ discovery of the Michaelis-Arbuzov reaction, which enables the synthesis of phosphonates from phosphite esters and alkyl halides. This reaction, later refined by Aleksandr Arbuzov, became the cornerstone of phosphonate chemistry. For example, triethyl phosphite reacting with methyl iodide yields diethyl methylphosphonate, demonstrating the reaction’s utility in creating diverse C-P bonds.

The mid-20th century saw the discovery of naturally occurring phosphonates, such as 2-aminoethyl phosphonate (2-AEP) isolated from sheep rumen protozoa in 1959. These findings revealed the biological prevalence of phosphonates and spurred interest in their biosynthetic pathways.

Table 1: Key Milestones in Early Phosphonate Chemistry

Academic Milestones in Functionalized Arylphosphonate Development

Functionalized arylphosphonates emerged as a focus in the 20th century, driven by advances in organic synthesis. The Michaelis-Arbuzov reaction was adapted to aryl systems, allowing the introduction of nitro, methoxy, and other substituents to the phenyl ring. For instance, reactions involving aryl halides and phosphite esters yielded nitro-substituted arylphosphonates, precursors to compounds like diethyl (2-methoxy-4-nitrophenyl)phosphonate.

Genomics-enabled discovery in the 21st century further expanded structural diversity. Genome mining of Streptomyces strains revealed pathways for novel phosphonates, such as fosfazinomycins and argolaphos, which feature complex aryl and heteroaryl groups. These discoveries underscored the versatility of phosphonate biosynthetic enzymes in constructing functionalized aromatic systems.

Table 2: Advances in Functionalized Arylphosphonate Synthesis

Paradigm Shifts in Neuroactive Organophosphate Research

Neuroactive organophosphates originated with the 1854 synthesis of tetraethyl pyrophosphate (TEPP), later identified as a cholinesterase inhibitor. Gerhard Schrader’s 1930s work on insecticides like hexaethyltetraphosphate (HETP) marked a turning point, linking phosphonate chemistry to neurotoxicity. These compounds’ ability to disrupt acetylcholinesterase activity spurred research into their mechanisms, influencing both pesticide development and pharmacological studies.

The discovery of nerve agents such as sarin (a phosphonofluoridate) in the mid-20th century further highlighted the neuroactivity of phosphorylated compounds. While this compound itself is not neurotoxic, its structural analogs have been explored for modulating neurotransmitter systems due to the electron-withdrawing nitro group’s effects on molecular reactivity.

Table 3: Neuroactive Organophosphate Landmarks

Properties

Molecular Formula |

C11H16NO6P |

|---|---|

Molecular Weight |

289.22 g/mol |

IUPAC Name |

1-diethoxyphosphoryl-2-methoxy-4-nitrobenzene |

InChI |

InChI=1S/C11H16NO6P/c1-4-17-19(15,18-5-2)11-7-6-9(12(13)14)8-10(11)16-3/h6-8H,4-5H2,1-3H3 |

InChI Key |

JDUYNUOOYOSMBS-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=C(C=C(C=C1)[N+](=O)[O-])OC)OCC |

Origin of Product |

United States |

Preparation Methods

Michaelis–Arbuzov Reaction

The Michaelis–Arbuzov reaction is a classical and widely used method for synthesizing phosphonate esters. It involves the nucleophilic substitution of an alkyl halide by a trialkyl phosphite.

$$

\text{Ar-X} + \text{P(OR)}3 \rightarrow \text{Ar-P(=O)(OR)}2 + \text{R-X}

$$

Where Ar-X is an aryl halide (e.g., 2-methoxy-4-nitrobromobenzene) and P(OR)3 is a trialkyl phosphite (e.g., triethyl phosphite).

Key Conditions and Observations:

- Reaction temperature typically ranges from 100 to 190 °C, depending on the substrate and solvent.

- Solvent-free conditions or inert solvents like acetonitrile can be used.

- The reaction proceeds via the formation of a phosphonium intermediate, followed by rearrangement to the phosphonate ester.

- Yields can be optimized by controlling the molar ratios and reaction time.

- A study optimizing Michaelis–Arbuzov reactions for dialkyl haloalkylphosphonates found that solvent-free conditions at 190 °C for about 160 minutes gave yields up to 89.2% (for related phosphonate esters). Use of solvents like tetrahydrofuran or diglyme significantly lowered yields, while acetonitrile had a minor effect (65.8% yield).

Table 1: Michaelis–Arbuzov Reaction Yields Under Various Conditions

| Solvent/Condition | Temperature (°C) | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| Solvent-free | 190 | 160 | 89.2 |

| Acetonitrile | 190 | 160 | 65.8 |

| Tetrahydrofuran | 190 | 160 | 10.9 |

| Diglyme | 190 | 160 | 12.8 |

Cross-Coupling Reactions: Nickel-Catalyzed Suzuki–Miyaura Coupling

Recent advances have demonstrated that nickel-catalyzed Suzuki–Miyaura coupling reactions can be used to prepare aryl phosphonates, including derivatives like this compound.

Arylboronic acids react with halogenated phosphonate precursors in the presence of a nickel catalyst, base, and water as solvent.

- Catalyst: NiSO4·6H2O with appropriate ligands (5 mol%)

- Base: K3PO4 (1.5 equiv)

- Solvent: Water

- Temperature: 120 °C

- Reaction Time: 1 hour

- Environmentally friendly (water as solvent)

- High yields and functional group tolerance

- Mild reaction conditions compared to traditional methods

- In a sealed reactor, arylboronic acid (2 mmol), potassium phosphate (1.5 mmol), and the halogenated phosphonate (1 mmol) are combined with NiSO4·6H2O catalyst in water. The mixture is heated at 120 °C for 1 hour. After cooling, extraction and purification yield the desired phosphonate.

Table 2: Representative Yields of Nickel-Catalyzed Suzuki Coupling

| Arylboronic Acid Substrate | Product Yield (%) | Notes |

|---|---|---|

| 4-Nitrophenylboronic acid | >90 | High yield, mild conditions |

| 2-Methoxyphenylboronic acid | ~85 | Good functional group tolerance |

Addition of Dialkyl Phosphites to Aromatic Aldehydes

Another route involves the addition of dialkyl phosphites (e.g., diethyl phosphite) to substituted aromatic aldehydes under basic conditions, forming hydroxyphosphonates that can be further processed.

- Reaction of 2-nitrobenzaldehyde with diphenyl phosphite in tetrahydrofuran at 0 °C, followed by addition of triethylamine, yields diethyl [hydroxy(2-nitrophenyl)methyl]phosphonate, which can be converted to the target phosphonate.

- Solvent: Tetrahydrofuran (THF)

- Temperature: 0 °C

- Base: Triethylamine

- Reaction Time: 2 hours

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | Scalability |

|---|---|---|---|---|

| Michaelis–Arbuzov Reaction | Simple, classical, solvent-free possible | High temperature, long reaction times | 65–90 | Good for industrial |

| Nickel-Catalyzed Suzuki Coupling | Mild conditions, water as solvent, eco-friendly | Requires catalyst and ligand optimization | >85 | Promising for scale-up |

| Addition to Aromatic Aldehydes | Mild temperature, straightforward | Requires purification, intermediate steps | Moderate (~70) | Moderate |

Research Discoveries and Optimization

- The use of nickel catalysts in aqueous media for Suzuki coupling has been shown to be highly efficient and environmentally benign, making it a preferred method for sensitive phosphonate derivatives.

- Optimization studies on Michaelis–Arbuzov reactions reveal that solvent choice dramatically affects yield, with solvent-free conditions or acetonitrile preferred for high yields.

- The addition of dialkyl phosphites to aldehydes provides a useful route to hydroxyphosphonates, which can be intermediates for further functionalization.

- Green chemistry approaches emphasize solvent-free or water-based reactions, catalyst recyclability, and mild conditions to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-methoxy-4-nitrophenyl)phosphonate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as thiols or amines.

Major Products

Hydrolysis: Yields the corresponding phosphonic acid.

Reduction: Yields the corresponding amino derivative.

Substitution: Yields various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl (2-methoxy-4-nitrophenyl)phosphonate has several scientific research applications:

Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.

Materials Science: Employed in the development of novel materials with specific properties.

Biological Studies: Investigated for its potential biological activities and interactions with enzymes.

Medicinal Chemistry: Explored for its potential use in drug development and as a pharmacophore.

Mechanism of Action

The mechanism of action of diethyl (2-methoxy-4-nitrophenyl)phosphonate involves its interaction with specific molecular targets. For instance, the compound can act as an inhibitor of certain enzymes by binding to their active sites. The nitro group may undergo reduction to form reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

The following section compares Diethyl (2-methoxy-4-nitrophenyl)phosphonate with structurally related organophosphonates, focusing on synthesis, physicochemical properties, spectroscopic data, and applications.

Structural Analogs and Substituent Effects

Key Observations :

- Electronic Effects : The methoxy group (electron-donating) in the target compound reduces ring electron density, while the nitro group (electron-withdrawing) further polarizes the system. This contrasts with analogs like Diethyl (4-formylphenyl)phosphonate, where the aldehyde group (-CHO) provides strong electron withdrawal but lacks steric bulk .

Comparison :

- Diethyl (4-methoxyphenyl)methylphosphonate synthesis (96% yield ) highlights the efficiency of the Abramov reaction for methoxy-substituted substrates.

Physicochemical Properties

Key Trends :

- Nitro Group Impact : The nitro group in the target compound enhances thermal and hydrolytic stability compared to analogs with electron-donating groups (e.g., methoxy in ).

- Solubility : Lipophilic analogs like Diethyl (4-nitrobenzyl)phosphonate may exhibit better membrane permeability, whereas polar substituents (e.g., -CHO in ) increase water solubility.

Spectroscopic Data

¹H-NMR Shifts (δ, ppm) :

- This compound : Expected aromatic protons downfield-shifted due to nitro and methoxy groups (e.g., ~8.0–8.5 ppm for nitro-adjacent protons).

- Diethyl (4-formylphenyl)phosphonate : Aromatic protons near -CHO group resonate at ~10.0 ppm (aldehyde proton).

- Diethyl (4-methoxyphenyl)methylphosphonate : Methoxy protons at ~3.8 ppm; methylene protons at ~3.2–3.5 ppm.

³¹P-NMR Shifts (δ, ppm) :

- Phosphonate groups typically resonate between 20–30 ppm, with minor shifts depending on substituent electronegativity.

Biological Activity

Diethyl (2-methoxy-4-nitrophenyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer research and enzyme inhibition. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

This compound can be synthesized through various methods, including the reaction of 1-iodo-2-methoxy-4-nitrobenzene with diethyl phosphite. This synthesis is crucial as it sets the foundation for evaluating the compound's biological activity. The resulting compound features a phosphonate group that is known for its ability to interact with biological systems, particularly enzymes and receptors.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted its ability to induce cell cycle arrest in HeLa cells, specifically in the S and G2 phases, leading to apoptosis. The compound demonstrated an IC50 value of 2.5 µM against U2OS cells, indicating potent antitumor activity .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa | Not specified | Cell cycle arrest and apoptosis |

| U2OS | 2.5 | Induction of apoptosis |

| Other Lines | >200 | Varies based on structural modifications |

Enzyme Inhibition

This compound has also been studied for its role as a kinase inhibitor. It has shown promise in inhibiting p38 mitogen-activated protein kinases and other members of the Src family of tyrosine kinases, which are crucial in inflammatory pathways . This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to its structural properties that facilitate interactions with cellular targets. The presence of the nitro group enhances electrophilicity, allowing the compound to participate in nucleophilic attack mechanisms typical of phosphonates.

Case Studies

- Anticancer Activity : In a study focused on novel phosphonates, this compound was evaluated alongside other derivatives. Results indicated that modifications to the aromatic ring significantly impacted cytotoxicity, underscoring the importance of chemical structure in determining biological activity .

- Kinase Inhibition : A patent application described the use of this compound as part of a therapeutic strategy targeting inflammatory diseases through kinase inhibition. The findings suggest that this compound could be developed into a drug candidate for conditions characterized by excessive inflammation .

Q & A

Basic: What are the optimal synthetic routes for diethyl (2-methoxy-4-nitrophenyl)phosphonate?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, phosphonate esters are often synthesized via the Michaelis-Arbuzov reaction or palladium-catalyzed cross-coupling. Key steps include:

- Reaction Conditions: Use anhydrous solvents (e.g., THF, DMF) and catalysts like Pd(PPh₃)₄ for coupling aryl halides with diethyl phosphite .

- Purification: Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

- Characterization: Confirm structure via NMR (e.g., methoxy protons at δ 3.8–4.0 ppm) and NMR (δ 18–22 ppm for phosphonate esters) .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- and NMR: Identify methoxy (δ 3.8–4.0 ppm) and nitro group environments (aromatic protons at δ 7.5–8.5 ppm) .

- NMR: Critical for confirming the phosphonate moiety (δ 18–22 ppm). Decoupling experiments resolve coupling with adjacent protons .

- X-ray Crystallography: Resolve molecular geometry and confirm substituent positioning (e.g., nitro and methoxy groups in ortho/para configurations) .

Advanced: How to address discrepancies between spectroscopic data and crystallographic results?

Answer:

- Cross-Validation: Compare solution-phase NMR data with solid-state X-ray results to identify dynamic effects (e.g., rotational isomerism in solution) .

- Purity Check: Use HPLC or GC-MS to rule out impurities affecting NMR signals .

- Computational Modeling: Employ DFT calculations to simulate NMR chemical shifts and compare with experimental data .

Advanced: What strategies enhance yield in phosphonate coupling reactions involving nitro groups?

Answer:

- Nitro Group Stabilization: Use electron-withdrawing groups (EWGs) to reduce side reactions. Avoid strong bases that may degrade nitro substituents .

- Catalytic Optimization: Employ Pd catalysts with ligands (e.g., XPhos) to improve coupling efficiency .

- Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent oxidation of intermediates .

Basic: What are the key considerations for handling and storing this compound?

Answer:

- Light Sensitivity: Store in amber vials to prevent nitro group degradation .

- Moisture Control: Keep under anhydrous conditions (e.g., molecular sieves) to avoid hydrolysis of the phosphonate ester .

- Temperature: Store at –20°C for long-term stability .

Advanced: How to analyze reaction byproducts during synthesis?

Answer:

- Chromatographic Separation: Use reverse-phase HPLC or GC-MS to isolate and identify byproducts (e.g., unreacted starting materials or hydrolyzed phosphonic acids) .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formulas of unexpected products .

- Comparative Analysis: Match NMR signals to known impurities (e.g., diethyl phosphate at δ 0–5 ppm) .

Advanced: How do electronic effects of nitro and methoxy groups influence reactivity?

Answer:

- Nitro Group (EWG): Increases electrophilicity of the aryl ring, facilitating nucleophilic attack but may deactivate certain coupling reactions .

- Methoxy Group (EDG): Enhances electron density on the ring, potentially competing with nitro-directed reactivity. Use computational tools (e.g., Hammett σ constants) to predict regioselectivity .

Basic: How to confirm purity post-synthesis?

Answer:

- Melting Point Analysis: Compare with literature values (if available).

- Elemental Analysis: Validate C, H, N, and P content within ±0.4% of theoretical values .

- NMR Integration: Ensure proton ratios align with the expected structure (e.g., 3:2 ratio for methoxy vs aromatic protons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.